molecular formula C17H24O5 B020460 Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate CAS No. 55784-11-7

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate

Cat. No.: B020460
CAS No.: 55784-11-7
M. Wt: 308.4 g/mol
InChI Key: VJYAJCZEUGCPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ethyl ester groups attached to a central carbon atom, which is also bonded to a 4-ethoxyphenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate typically involves the esterification of 2-(4-ethoxyphenyl)-2-ethylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the ethoxy group with the nucleophile.

Scientific Research Applications

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.

Mechanism of Action

The mechanism of action of Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding carboxylic acids and alcohols. These products can then participate in further biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    Diethyl malonate: Similar in structure but lacks the 4-ethoxyphenyl group.

    Diethyl 2-ethylmalonate: Similar but lacks the 4-ethoxyphenyl group.

    Ethyl 2-(4-ethoxyphenyl)acetate: Similar but has only one ester group.

Uniqueness: Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate is unique due to the presence of both the 4-ethoxyphenyl group and the two ester groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYAJCZEUGCPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Reactant of Route 6
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.